(S)-2-((Tert-butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid
CAS No.:
Cat. No.: VC17563504
Molecular Formula: C15H17N3O6
Molecular Weight: 335.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O6 |
|---|---|
| Molecular Weight | 335.31 g/mol |
| IUPAC Name | (2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C15H17N3O6/c1-15(2,3)24-14(21)17-11(13(19)20)7-10-5-4-9(8-16)6-12(10)18(22)23/h4-6,11H,7H2,1-3H3,(H,17,21)(H,19,20)/t11-/m0/s1 |
| Standard InChI Key | BYGIQKFFJRZPHR-NSHDSACASA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)[N+](=O)[O-])C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyano-2-nitrophenyl)propanoic acid (IUPAC name: (2S)-3-(4-cyano-2-nitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid) features a chiral center at the second carbon of the propanoic acid backbone, conferring stereochemical specificity critical for its biological activity. The Boc group at the amino terminus enhances stability during synthetic procedures, while the 4-cyano-2-nitrophenyl moiety introduces electronic effects that modulate reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₆ | |
| Molecular Weight | 335.31 g/mol | |
| Melting Point | Not reported | – |
| Purity | >98.0% (HPLC) | |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)C#N)N+[O-])C(=O)O |
The nitro group at the ortho position of the phenyl ring creates steric hindrance, influencing conformational dynamics, while the para-cyano group enhances polarity and hydrogen-bonding capacity.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, beginning with the protection of the amino group followed by functionalization of the aromatic ring. A representative route includes:
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Amino Protection: Reaction of L-phenylalanine analog with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group.
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Nitration and Cyanation: Sequential electrophilic aromatic substitution reactions introduce nitro and cyano groups at specific positions on the phenyl ring, requiring precise temperature control (0–5°C for nitration).
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Carboxylic Acid Activation: The propanoic acid moiety may be activated as a mixed anhydride or using coupling agents like HATU for subsequent peptide bond formation.
Critical challenges include minimizing racemization during Boc protection and achieving regioselective nitration. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is employed to monitor reaction progress and purity .
Yield and Scalability
Reported yields for analogous Boc-protected nitroaryl amino acids range from 60–75% after purification . Scaling production necessitates optimizing solvent systems (e.g., DMF/THF mixtures) and avoiding prolonged exposure to acidic or basic conditions that could cleave the Boc group.
Applications in Medicinal Chemistry
Peptide Synthesis
Comparative Analysis with Related Compounds
Table 2: Functional Group Impact on Bioactivity
The 4-cyano-2-nitrophenyl group in the target compound offers superior π-acidity compared to simple nitro or cyano derivatives, enabling stronger interactions with electron-rich biological targets .
Stability and Reactivity
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Boc Group Stability: Resists hydrolysis under basic conditions (pH 8–10) but cleaved by trifluoroacetic acid (TFA).
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Nitro Group Reduction: The ortho-nitro group can be selectively reduced to an amine using H₂/Pd-C, enabling post-synthetic diversification.
Future Directions and Challenges
Synthetic Innovations
Developing enantioselective nitration methodologies could streamline production and improve yields. Additionally, photo-labile protecting groups compatible with the Boc moiety may enable light-directed peptide synthesis .
Biological Exploration
Unresolved questions include:
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The compound's pharmacokinetic profile in vivo.
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Its potential as a fluorophore quencher in FRET-based protease assays.
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